Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)-
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Overview
Description
Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)-: is a heterocyclic aromatic compound that contains a pyridine ring substituted with a di-1H-pyrrol-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)- can be achieved through several methods. One common approach involves the reaction of pyridine with a suitable pyrrole derivative under specific conditions. For instance, the Hantzsch pyridine synthesis is a well-known method that involves the condensation of aldehydes, ammonia, and β-ketoesters . Another method includes the use of Grignard reagents and pyridine N-oxides .
Industrial Production Methods: Industrial production of pyridine derivatives often relies on catalytic processes. For example, the Bönnemann reaction, a cobalt-catalyzed cyclotrimerization of alkynes and nitriles, is one such method . Additionally, the condensation of aldehydes like formaldehyde and crotonaldehyde in the presence of ammonia is another industrial approach .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, especially at the C3 position of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
Scientific Research Applications
Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to enzymes and receptors, thereby modulating their activity. In cancer research, it targets key signaling pathways involved in cell proliferation and survival, such as the AKT1 and HER2 pathways . In anti-inflammatory applications, it inhibits the expression of inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
Pyridine: A six-membered aromatic heterocycle with a nitrogen atom.
Pyrrole: A five-membered aromatic heterocycle with a nitrogen atom.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms
Comparison:
Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)-: is unique due to the presence of both pyridine and pyrrole rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
266341-15-5 |
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Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[bis(1H-pyrrol-2-yl)methyl]pyridine |
InChI |
InChI=1S/C14H13N3/c1-2-8-15-11(5-1)14(12-6-3-9-16-12)13-7-4-10-17-13/h1-10,14,16-17H |
InChI Key |
VOEBVDJEINFRJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=CN2)C3=CC=CN3 |
Origin of Product |
United States |
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